molecular formula C11H15ClN2 B1432515 4-chloro-2-cyclopropyl-6-isobutylpyrimidine CAS No. 945955-12-4

4-chloro-2-cyclopropyl-6-isobutylpyrimidine

Cat. No.: B1432515
CAS No.: 945955-12-4
M. Wt: 210.7 g/mol
InChI Key: AHJBVZDVULVAHG-UHFFFAOYSA-N
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Description

4-chloro-2-cyclopropyl-6-isobutylpyrimidine is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The specific structure of this compound includes a pyrimidine ring substituted with a chlorine atom at the 4-position, a cyclopropyl group at the 2-position, and a 2-methylpropyl group at the 6-position. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives often involves multi-step reactions. For instance, a common method involves the cyclization of appropriate precursors under specific conditions. One approach to synthesizing pyrimidine, 4-chloro-2-cyclopropyl-6-(2-methylpropyl)- could involve the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of a β-dicarbonyl compound with an amidine under acidic or basic conditions.

    Substitution Reactions:

    Alkylation: The cyclopropyl and 2-methylpropyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of pyrimidine derivatives often involves scalable and efficient methods. These methods typically include:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.

    Catalysis: The use of catalysts, such as transition metals, can enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-cyclopropyl-6-isobutylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to changes in the functional groups attached to the pyrimidine ring.

Scientific Research Applications

4-chloro-2-cyclopropyl-6-isobutylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes and proteins.

    Medicine: Pyrimidine derivatives are often explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of pyrimidine, 4-chloro-2-cyclopropyl-6-(2-methylpropyl)- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: The compound can interact with cellular receptors, altering their signaling pathways.

    DNA/RNA Interaction: Pyrimidine derivatives can intercalate into DNA or RNA, affecting their replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-cyclopropyl-6-isobutylpyrimidine: Unique due to its specific substituents.

    Pyrimidine, 4-chloro-2-cyclopropyl-6-(1-methylpropyl)-: Similar structure but different alkyl group at the 6-position.

    Pyrimidine, 4-chloro-2-cyclopropyl-6-(2-ethylpropyl)-: Similar structure but different alkyl group at the 6-position.

Uniqueness

The uniqueness of pyrimidine, 4-chloro-2-cyclopropyl-6-(2-methylpropyl)- lies in its specific combination of substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(2-methylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c1-7(2)5-9-6-10(12)14-11(13-9)8-3-4-8/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJBVZDVULVAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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